

# Spectroscopic Data of 4,5-Diphenyl-oxazol-2-ylamine: A Technical Guide

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## Compound of Interest

Compound Name: 4,5-Diphenyl-oxazol-2-ylamine

Cat. No.: B1200117

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Disclaimer: Direct, experimentally verified spectroscopic data for **4,5-Diphenyl-oxazol-2-ylamine** is not readily available in peer-reviewed literature. The data presented in this guide is a comprehensive estimation based on the analysis of structurally analogous compounds. This document is intended to serve as a reference for researchers, scientists, and drug development professionals, providing predicted data and standardized experimental protocols.

## Introduction

**4,5-Diphenyl-oxazol-2-ylamine** is a heterocyclic compound featuring a central oxazole ring substituted with two phenyl groups at the 4 and 5 positions and an amine group at the 2 position. The spectroscopic characterization of such molecules is crucial for confirming their synthesis, purity, and for elucidating their structure. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for acquiring such data.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4,5-Diphenyl-oxazol-2-ylamine**. These predictions are derived from published data for structurally similar compounds, including 2-aminooxazoles, 4,5-diaryloxazoles, and other related heterocyclic systems.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **4,5-Diphenyl-oxazol-2-ylamine**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.20 - 7.50	Multiplet	10H	Phenyl-H
~ 5.50 - 6.50	Broad Singlet	2H	-NH <sub>2</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **4,5-Diphenyl-oxazol-2-ylamine**

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 160 - 165	C2 (C-NH <sub>2</sub> )
~ 145 - 150	C4/C5 (C-Ph)
~ 135 - 140	C4/C5 (C-Ph)
~ 125 - 130	Phenyl C (quaternary)
~ 128 - 129	Phenyl C (ortho, meta, para)

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **4,5-Diphenyl-oxazol-2-ylamine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3200	Medium, Sharp	N-H stretch (asymmetric and symmetric)
~ 3050	Weak	Aromatic C-H stretch
1690 - 1630	Strong	C=N stretch (oxazole ring)
1600, 1490, 1450	Medium to Strong	Aromatic C=C stretch
~ 1250	Medium	C-N stretch
~ 1070	Medium	C-O-C stretch (oxazole ring)
760, 690	Strong	Aromatic C-H out-of-plane bend

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **4,5-Diphenyl-oxazol-2-ylamine**

m/z	Relative Intensity	Assignment
~ 236	High	[M] <sup>+</sup> (Molecular Ion)
~ 207	Medium	[M - HCN] <sup>+</sup>
~ 193	Medium	[M - HNCO] <sup>+</sup>
~ 105	High	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>
~ 77	High	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These are based on standard procedures for the characterization of heterocyclic compounds.

### NMR Spectroscopy

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- <sup>1</sup>H NMR Acquisition:
  - Pulse sequence: Standard single-pulse experiment.
  - Spectral width: 0-12 ppm.
  - Number of scans: 16-64.
  - Relaxation delay: 1-2 seconds.
- <sup>13</sup>C NMR Acquisition:

- Pulse sequence: Proton-decoupled pulse sequence.
- Spectral width: 0-200 ppm.
- Number of scans: 1024-4096.
- Relaxation delay: 2-5 seconds.
- Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

## IR Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
- Acquisition:
  - Spectral range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of scans: 16-32.
  - A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

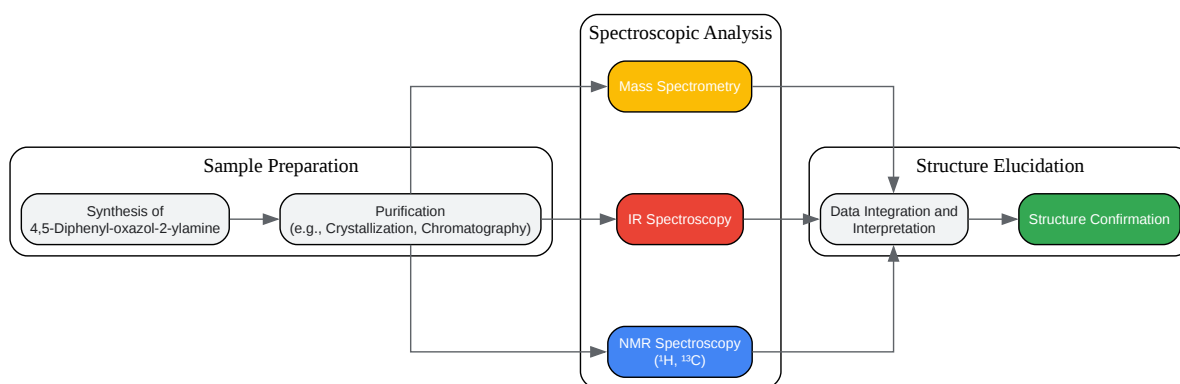
## Mass Spectrometry

- Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

- Sample Introduction: The sample can be introduced via a GC column for volatile compounds or a direct insertion probe for solids.
- EI-MS Acquisition:
  - Ionization energy: 70 eV.
  - Mass range:  $m/z$  50-500.
  - Scan speed: 1-2 scans/second.
- Data Processing: The mass spectrum is plotted as relative intensity versus mass-to-charge ratio ( $m/z$ ). The molecular ion peak and major fragment ions are identified.

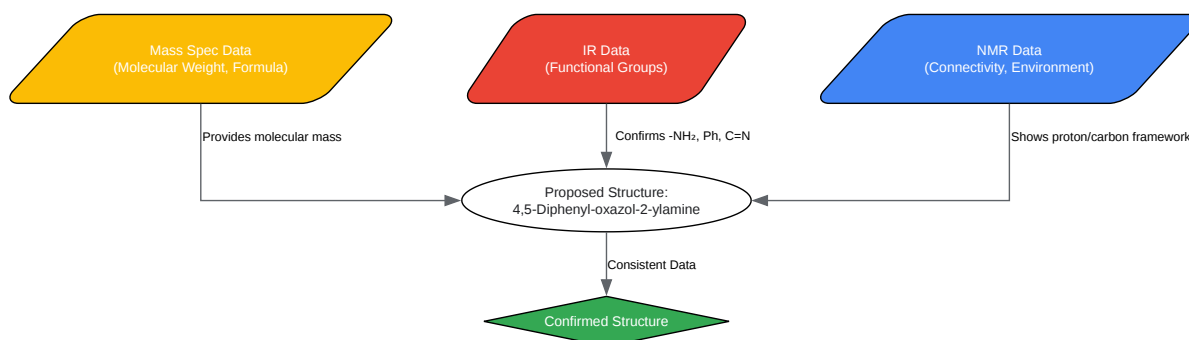
## Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical relationship for structure elucidation.



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General workflow for the spectroscopic analysis of a synthesized compound.



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Logical flow for structure confirmation using combined spectroscopic data.

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